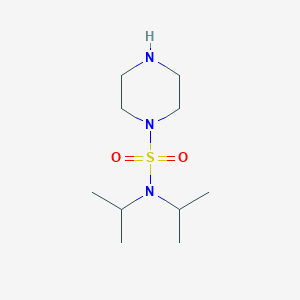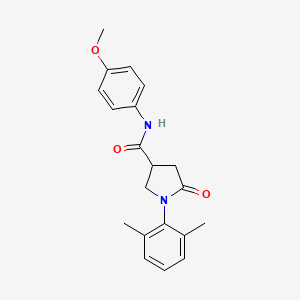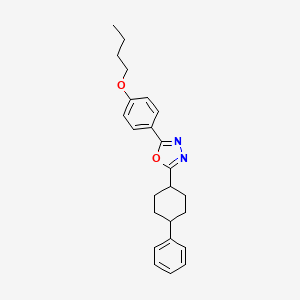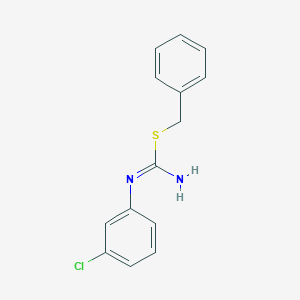
N,N-Diisopropylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisopropylpiperazine-1-sulfonamide: is an organosulfur compound with the molecular formula C10H23N3O2S It is a derivative of piperazine, where the nitrogen atoms are substituted with diisopropyl groups and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of piperazine with diisopropylamine and a sulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Stepwise Synthesis: Another approach is to first synthesize N,N-diisopropylpiperazine by reacting piperazine with diisopropylamine. The resulting compound is then reacted with a sulfonyl chloride to form N,N-Diisopropylpiperazine-1-sulfonamide.
Industrial Production Methods: Industrial production methods often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Diisopropylpiperazine-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diisopropylpiperazine-1-sulfonamide is used as a building block in organic synthesis. It can be used to introduce sulfonamide functionality into molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its sulfonamide group can interact with various biological targets, making it useful in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry as a scaffold for drug development. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structure allows it to be incorporated into various polymeric systems, enhancing their properties.
Wirkmechanismus
The mechanism of action of N,N-Diisopropylpiperazine-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may exert its effects by binding to specific enzymes or proteins, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylpiperazine-1-sulfonamide: Similar structure but with methyl groups instead of isopropyl groups.
N,N-Diethylpiperazine-1-sulfonamide: Similar structure but with ethyl groups instead of isopropyl groups.
N,N-Diisopropylpiperazine-1-carbamide: Similar structure but with a carbamide group instead of a sulfonamide group.
Uniqueness: N,N-Diisopropylpiperazine-1-sulfonamide is unique due to the presence of both diisopropyl groups and a sulfonamide group. This combination imparts specific chemical and physical properties, such as increased steric hindrance and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
926271-22-9 |
|---|---|
Molekularformel |
C10H23N3O2S |
Molekulargewicht |
249.38 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C10H23N3O2S/c1-9(2)13(10(3)4)16(14,15)12-7-5-11-6-8-12/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
GVKDIPJRYVZUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)S(=O)(=O)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)


![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)

![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)

![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
